4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 3,4-dichloro-1-benzothiophene-2-carboxylate
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Overview
Description
4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL 3,4-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL 3,4-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for efficiency and yield. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL 3,4-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Organic solvents like dichloromethane, with catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL 3,4-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL 3,4-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include the inhibition of key signaling molecules, leading to reduced inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazines: Known for their antitumor properties.
Imidazoles: Used in pharmaceuticals and agrochemicals.
Benzothiophenes: Explored for their potential in drug development.
Uniqueness
What sets 4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL 3,4-DICHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C22H14Cl2N2O5S |
---|---|
Molecular Weight |
489.3 g/mol |
IUPAC Name |
[4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3,4-dichloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C22H14Cl2N2O5S/c1-25-19(27)13(20(28)26(2)22(25)30)10-11-6-8-12(9-7-11)31-21(29)18-17(24)16-14(23)4-3-5-15(16)32-18/h3-10H,1-2H3 |
InChI Key |
RXAIFNPWFFNSBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl)C(=O)N(C1=O)C |
Origin of Product |
United States |
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